allyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Synthesis Analysis
The synthesis of compounds structurally related to allyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves complex organic reactions. For instance, the condensation of 1-chlorobenzyl isocyanates with N-allylfumarates can lead to the production of dialkyl 2-oxo-3-allyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates, which react regioselectively with arylhydroxymoyl chlorides to form related compounds (Kushnir, Mel’nichenko, & Vovk, 2011). Furthermore, the synthesis and structural characterization of methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate have been described, providing insights into similar molecular frameworks (de Armas et al., 2000).
Molecular Structure Analysis
Molecular structure analysis reveals the complexity and specificity of these compounds. For example, the crystal structure and molecular modeling of methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate show the significance of intermolecular hydrogen bonds and C=H...O interactions in stabilizing the crystal structure, with detailed geometric parameters provided to understand the molecular conformation (de Armas et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be highly specific and lead to various functionalized products. For instance, palladium-catalyzed, carboxylic acid-assisted allylic substitution of carbon nucleophiles with allyl alcohols as allylating agents in water demonstrates the versatility of reactions these compounds can undergo (Manabe & Kobayashi, 2003).
Physical Properties Analysis
Physical properties such as crystal structure, molecular conformation, and intermolecular interactions play a crucial role in the behavior and potential applications of these compounds. Detailed analysis of these aspects provides insights into their stability, solubility, and reactivity.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity patterns, potential for functionalization, and interactions with various reagents, are of significant interest. Studies such as those on the palladium-catalyzed N1-selective allylation of indoles with allylic alcohols promoted by titanium tetraisopropoxide showcase the chemical versatility and potential for synthesis of complex molecules (Chang, Lin, & Wu, 2019).
properties
IUPAC Name |
prop-2-enyl 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-3-8-24-19(23)18-11(2)17-15(21-18)9-12(10-16(17)22)13-6-4-5-7-14(13)20/h3-7,12,21H,1,8-10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPBAFJTJDRHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-en-1-yl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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